molecular formula C12H16O3 B2462899 Ethyl 4-hydroxy-4-phenylbutanoate CAS No. 111636-13-6

Ethyl 4-hydroxy-4-phenylbutanoate

Cat. No.: B2462899
CAS No.: 111636-13-6
M. Wt: 208.257
InChI Key: JUIBZVQXJULPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-4-phenylbutanoate is a chemical compound with the CAS Number: 111636-13-6 . It has a molecular weight of 208.26 .


Synthesis Analysis

Ethyl ®-2-hydroxy-4-phenylbutanoate (®-HPBE) is an important versatile intermediate for the synthesis of angiotensin-converting enzyme inhibitors . A structure-guided rational design was adopted to improve the catalytic performance of carbonyl reductase from Gluconobacter oxydans (GoCR) for efficient production of ®-HPBE at high substrate loading . To enhance the catalytic performance of GoCR, three sites (Cys93, Ile187, and Trp193) were identified based on a computational approach .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms .


Chemical Reactions Analysis

The key to industrial biosynthesis of ®-HPBE is a biocatalyst that efficiently reduces ethyl 2-oxo-4-phenylbutanoate (OPBE) with high R-enantioselectivity .

Scientific Research Applications

Biocatalysis in Drug Synthesis

Ethyl 4-hydroxy-4-phenylbutanoate, known as (R)-HPBE, is a significant intermediate in synthesizing angiotensin-converting enzyme (ACE) inhibitors like enalapril and lisinopril. Research has extensively explored the synthesis routes and developments of (R)-HPBE through biocatalytic methods (Zhao Jin-mei, 2008).

Microbial Reduction in Bioreactors

The microbial reduction of ethyl 2-oxo-4-phenylbutanoate (EOPB) to produce (R)-EHPB, a useful intermediate for various anti-hypertension drugs, has been achieved in interface bioreactors. This process used strains like Rhodotorula minuta and Candida holmii, achieving high enantiomeric excess and purity (S. Oda et al., 1998).

Enantioselective Microbial Reduction

Various microorganisms have been employed for the enantioselective reduction of ethyl-2-oxo-4-phenylbutanoate to its S- and R- enantiomers. Saccharomyces cerevisiae and Dekera sp. achieved over 92% enantiomeric excess (ee) of the S-enantiomer, while Kluyveromyces marxianus produced the R-enantiomer with 32% ee (P. S. Lacerda et al., 2006).

Recombinant Bacteria for High-Yield Synthesis

Recombinant E. coli strains expressing specific genes demonstrated high catalytic activity in producing (R)-HPBE through asymmetric reduction. This method achieved exceptional enantiomeric excess and catalyst yield, significantly improving the biocatalytic process (Y. Ni et al., 2013).

Enhancing Biocatalyst Enantioselectivity

Efforts have been made to improve the enantioselectivity of biocatalysts in synthesizing (R)-HPBE. Strategies included identifying key residues in enzymes and engineering them for enhanced performance, resulting in high conversion rates and enantiomeric excess values (Bing-Mei Su et al., 2020).

Catalytic Antibodies in Synthesis

The use of catalytic antibodies in synthesizing (R)-HPBE has been explored. One such study optimized the biotransformation process using catalytic antibody NB5, achieving high conversion rates and enantiometric excess (Ou Zhimin & Yang Gensheng, 2012).

Mechanism of Action

Target of Action

Ethyl 4-hydroxy-4-phenylbutanoate, also known as Ethyl ®-2-hydroxy-4-phenylbutanoate (®-HPBE), is primarily targeted towards the production of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are important prescriptive drugs for preventing the formation of angiotensin II and lowering blood pressure .

Mode of Action

The compound is produced via the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBE with carbonyl reductases . This process involves the use of enzymes such as carbonyl reductase from Gluconobacter oxydans . The reduction process is stereoselective, resulting in the production of ®-HPBE with high enantioselectivity .

Biochemical Pathways

The biochemical pathway involved in the production of ®-HPBE is the reduction of OPBE. This reduction is catalyzed by carbonyl reductases, which are enzymes that can reduce a wide range of carbonyl compounds to their corresponding alcohols . The process is highly enantioselective, producing ®-HPBE with high enantiomeric excess .

Pharmacokinetics

It is known that the compound is a key precursor for the production of ace inhibitors . These drugs are typically administered orally and are absorbed in the gastrointestinal tract. They are metabolized in the liver and excreted in the urine .

Action Environment

The production of ®-HPBE via the reduction of OPBE is carried out in an interface bioreactor . This environment allows for the efficient and stereoselective reduction of OPBE to ®-HPBE . The process is environmentally benign and offers high catalytic efficiency .

Safety and Hazards

When handling Ethyl 4-hydroxy-4-phenylbutanoate, it is recommended to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The future directions of Ethyl 4-hydroxy-4-phenylbutanoate research involve improving the catalytic performance of carbonyl reductase for efficient biosynthesis of ®-HPBE . This compound is an important versatile intermediate for the synthesis of angiotensin-converting enzyme inhibitors .

Properties

IUPAC Name

ethyl 4-hydroxy-4-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIBZVQXJULPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.